molecular formula C20H26N6O B10939273 6-cyclopropyl-1,3-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1,3-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939273
M. Wt: 366.5 g/mol
InChI Key: MLNMWSLOHCCLTO-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization with cyclopropyl, dimethyl, and pyrazolyl groups. Common synthetic methods may involve:

    Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.

    Substitution reactions: to introduce the cyclopropyl and dimethyl groups.

    Coupling reactions: to attach the pyrazolyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions and the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Binding to a receptor and altering its signaling pathways.

    Interacting with cellular pathways: Affecting various cellular processes, such as cell cycle regulation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its cyclopropyl and pyrazolyl groups may contribute to its stability and specificity in binding to molecular targets.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-N-(3-pyrazol-1-ylpentyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H26N6O/c1-4-15(26-11-5-9-22-26)8-10-21-20(27)16-12-17(14-6-7-14)23-19-18(16)13(2)24-25(19)3/h5,9,11-12,14-15H,4,6-8,10H2,1-3H3,(H,21,27)

InChI Key

MLNMWSLOHCCLTO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNC(=O)C1=CC(=NC2=C1C(=NN2C)C)C3CC3)N4C=CC=N4

Origin of Product

United States

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